1,1'-Ferrocenedicarboxaldehyde
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Overview
Description
1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene, is a compound with the empirical formula C12H10FeO2 . It has a molecular weight of 242.05 . It is used as a transition metal catalyst .
Synthesis Analysis
1,1’-Ferrocenedicarboxaldehyde can be synthesized by condensation reactions from substituent-group-free carbazole and pyrrole without adding any catalysts . The resultant microporous organic polymers (MOPs) are insoluble in common solvents .
Molecular Structure Analysis
The molecular structure of 1,1’-Ferrocenedicarboxaldehyde consists of an iron (II) atom bonded in a sandwich-like fashion to two cyclopentadienide rings .
Chemical Reactions Analysis
1,1’-Ferrocenedicarboxaldehyde can undergo condensation reactions with (1R,2R)-1,2-diaminocyclohexane to afford a novel bowl-shaped macrocycle . This macrocycle exhibits a remarkable ability as a host material for the enantioselective enclathration of 1,1’-bi-2-naphthol .
Physical and Chemical Properties Analysis
1,1’-Ferrocenedicarboxaldehyde is a dark red solid . It has a melting point of 151-156 °C . It is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .
Scientific Research Applications
Improved Synthesis Method : Hou Xue-hui (2005) developed an improved method for synthesizing 1,1'-Ferrocenedicarboxaldehyde, enhancing yield and reducing pollution, which is crucial for its practical applications (Hou Xue-hui, 2005).
Synthesis of Ferrocenyldiimines and Ferrocenylacrylonitriles : Imrie et al. (2007) demonstrated the synthesis of 1,1'-ferrocenyldiimines and ferrocenylacrylonitriles from this compound using a solvent-free grinding method, offering a new pathway for synthesizing organometallic compounds (Imrie et al., 2007).
Chiral Molecular Bowl Synthesis : Hong et al. (2004) synthesized a novel bowl-shaped macrocycle with a chiral concave cavity using this compound, showcasing its potential in creating enantioselective materials (Hong et al., 2004).
Desymmetrizing Ferrocene : Benniston et al. (2014) described a simple method for desymmetrizing ferrocene starting from this compound, an advancement in the field of asymmetric synthesis (Benniston et al., 2014).
Enantioselective Alkylation : Bastin et al. (2001) utilized derivatives of 1,1'-ferrocene dicarboxaldehyde as chiral catalysts in asymmetric alkylation, highlighting its role in stereoselective organic reactions (Bastin et al., 2001).
Synthesis of Phosphorus-Containing Dendrimers : Turrin et al. (2000) developed phosphorus-containing dendrimers with ferrocene units, using this compound as a core building block, underscoring its utility in dendrimer chemistry (Turrin et al., 2000).
Ferrocene-terephthalaldehyde Copolymerizations : Bilow and Rosenberg (1969) explored copolymerization of ferrocene with this compound for fabricating reinforced composites, demonstrating its application in materials science (Bilow & Rosenberg, 1969).
Novel Nanoporous Polymers for Clean Energy : Liu et al. (2015) synthesized a ferrocene-based nanoporous organic polymer using 1,1'-ferrocene-dicarboxaldehyde, showing its potential in clean energy applications, especially in gas storage capacities (Liu et al., 2015).
Synthesis and Characterization of Bishydrazones : Toma et al. (2015) efficiently synthesized ferrocenyl bishydrazones from this compound, adding to the repertoire of ferrocene derivatives (Toma et al., 2015).
Properties
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAPEJKOIJWBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C(=C1)C=O.C1=C[CH]C(=C1)C=O.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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